molecular formula C21H20ClN3O2 B2384355 N-(3-chlorophenyl)-1-(4-methoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide CAS No. 900002-18-8

N-(3-chlorophenyl)-1-(4-methoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide

Cat. No. B2384355
CAS RN: 900002-18-8
M. Wt: 381.86
InChI Key: YZZSZSAMDXJORL-UHFFFAOYSA-N
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Description

This compound is a pyrazine derivative. Pyrazines are aromatic organic compounds with a six-membered ring containing two nitrogen atoms at opposite positions. They are often used in the synthesis of pharmaceuticals and other organic compounds .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrazine ring, which is a six-membered aromatic ring with two nitrogen atoms. It also contains phenyl rings and a carboxamide group. The presence of these functional groups could influence the compound’s reactivity and properties .


Chemical Reactions Analysis

Pyrazine derivatives can undergo various chemical reactions, including electrophilic and nucleophilic substitutions, reductions, and oxidations . The specific reactions this compound might undergo would depend on the conditions and reagents used.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxamide group could enhance its solubility in polar solvents .

Scientific Research Applications

Synthesis and Characterization

Pyrazine derivatives have been synthesized through various chemical reactions, focusing on the modification of their structural components to investigate their biological activities. For example, the synthesis of 5-amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides and their conversion into pyrazolo[1,5-a]pyrimidine derivatives have been explored. These compounds were characterized using elemental analysis and spectral data, including IR, MS, 1H-NMR, and 13C-NMR techniques (Hassan, Hafez, & Osman, 2014).

Molecular and Supramolecular Structures

The study of molecular and supramolecular structures of N-arylpyrazinecarboxamides has revealed a wide range of intermolecular forces, including hydrogen bonding and π-π stacking interactions. These interactions significantly influence the supramolecular aggregation, affecting the chemical and physical properties of these compounds (Wardell et al., 2008).

Antimicrobial and Antitubercular Activities

Several pyrazine derivatives have been evaluated for their antimicrobial and antitubercular activities. A novel series of pyrrolo[3,2-b]pyridine-3-carboxamide linked 2-methoxypyridine derivatives exhibited potent anti-TB activity and significant antibacterial activity against Escherichia coli and Staphylococcus aureus strains (Bodige et al., 2019).

Antidepressant Activities

The evaluation of antidepressant activities in 3,5-diphenyl-2-pyrazoline derivatives, synthesized by reacting 1,3-diphenyl-2-propen-1-one with hydrazine hydrate, showed a reduction in immobility times in mice, indicating potential antidepressant effects (Palaska, Aytemir, Uzbay, & Erol, 2001).

Future Directions

The study of pyrazine derivatives is an active area of research, particularly in the field of medicinal chemistry. Future research could explore the synthesis of new pyrazine derivatives, their potential biological activities, and their physical and chemical properties .

properties

IUPAC Name

N-(3-chlorophenyl)-1-(4-methoxyphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN3O2/c1-27-18-9-7-15(8-10-18)20-19-6-3-11-24(19)12-13-25(20)21(26)23-17-5-2-4-16(22)14-17/h2-11,14,20H,12-13H2,1H3,(H,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZZSZSAMDXJORL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2C3=CC=CN3CCN2C(=O)NC4=CC(=CC=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chlorophenyl)-1-(4-methoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide

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